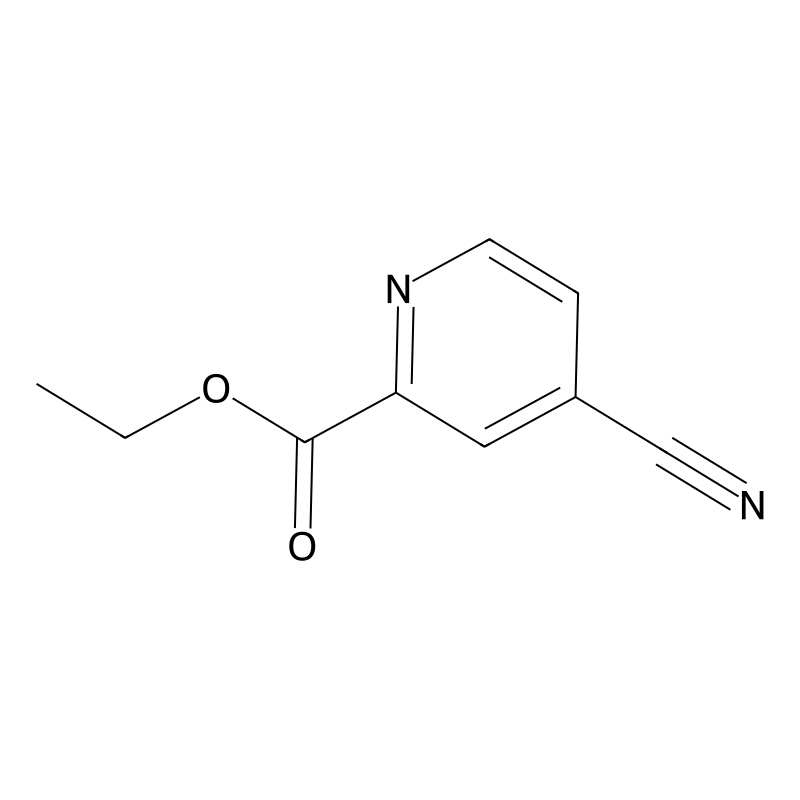

Ethyl 4-cyano-2-pyridinecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 4-cyano-2-pyridinecarboxylate is an organic compound with the molecular formula and a molecular weight of approximately 176.17 g/mol. It features a pyridine ring substituted with both a cyano group and an ethyl ester functional group, which contributes to its reactivity and potential applications in various chemical syntheses. The compound is characterized by its pale yellow liquid state at room temperature and exhibits solubility in organic solvents such as ethanol and acetone .

Organic synthesis

EC4PC possesses a cyano group (C≡N) and an ester group (C=O-O-C), both of which are reactive functional groups commonly used in organic synthesis. Research could involve utilizing EC4PC as a building block for the synthesis of more complex molecules with desired properties [].

Medicinal chemistry

The pyridine ring structure is present in many bioactive molecules. Studies could investigate EC4PC's potential for modification and development into new therapeutic agents [].

Material science

The cyano group can participate in π-π stacking interactions, which are crucial for engineering specific material properties. Research could explore EC4PC's potential use in the design of functional materials [].

- Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.

- Condensation Reactions: It can react with amines or hydrazines to form more complex structures, such as pyridine derivatives or hydrazones.

- Cyclization: Under certain conditions, it can cyclize to form heterocyclic compounds, which are often of interest in medicinal chemistry.

These reactions highlight the compound's versatility in synthetic organic chemistry, particularly in the creation of more complex pyridine derivatives .

Research indicates that compounds related to ethyl 4-cyano-2-pyridinecarboxylate exhibit significant biological activities. For instance, derivatives of cyano-substituted pyridines have shown potential anticancer properties by inducing apoptosis in cancer cell lines such as MCF-7. Additionally, certain derivatives have been studied for their antimicrobial and anti-inflammatory effects, suggesting that ethyl 4-cyano-2-pyridinecarboxylate and its analogs could serve as promising candidates for drug development .

Ethyl 4-cyano-2-pyridinecarboxylate can be synthesized through several methods:

- Cyanation of Pyridine Derivatives: Starting from 2-pyridinecarboxylic acid or its derivatives, cyanation can be achieved using sodium cyanide in the presence of a suitable catalyst.

- Esterification: The carboxylic acid derivative can be esterified with ethanol using acid catalysis to yield the ethyl ester.

- Multicomponent Reactions: One-pot multicomponent reactions involving pyridine derivatives, aldehydes, and cyanide sources may also be employed to synthesize this compound efficiently .

Ethyl 4-cyano-2-pyridinecarboxylate finds applications in various fields:

- Pharmaceuticals: Its derivatives are explored for potential use as therapeutic agents due to their biological activities.

- Agricultural Chemicals: Compounds derived from it may serve as agrochemicals or pesticides.

- Material Science: It is used in the synthesis of polymers and other materials due to its reactive functional groups.

These applications underscore the importance of ethyl 4-cyano-2-pyridinecarboxylate in both industrial and research settings .

Studies on ethyl 4-cyano-2-pyridinecarboxylate have focused on its interactions with biological macromolecules. For instance:

- Enzyme Inhibition: Research has indicated that certain derivatives can inhibit specific enzymes, which may lead to therapeutic effects against diseases like cancer.

- Binding Studies: Interaction studies using techniques such as surface plasmon resonance have been employed to assess how these compounds bind to target proteins or receptors.

Such studies are crucial for understanding the mechanism of action of potential drug candidates derived from this compound .

Ethyl 4-cyano-2-pyridinecarboxylate shares structural similarities with several other compounds, allowing for comparative analysis:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 5-cyano-2-pyridinecarboxylate | Similar pyridine structure | Different position of cyano group affects reactivity |

| Methyl 4-cyano-2-pyridinecarboxylate | Methyl instead of ethyl | Potentially different solubility and reactivity |

| Ethyl 3-cyano-2-pyridinecarboxylate | Cyano group at position 3 | Variation in biological activity due to position |

These compounds illustrate the diversity within the cyano-substituted pyridine family and highlight how slight modifications can lead to significant differences in properties and applications .